2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent and in other therapeutic areas.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable molecule in various research and industrial applications.
Properties
CAS No. |
38736-15-1 |
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Molecular Formula |
C18H11FN2O |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11FN2O/c19-16-9-7-13(8-10-16)17-20-21-18(22-17)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |
InChI Key |
BFFQFOBHPRLZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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